

Head-to-Head Comparison: AG6033 vs. CC-885, a Guide for Researchers

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Compound of Interest

Compound Name: AG6033

Cat. No.: B403921

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A detailed analysis of two prominent CRBN-modulating molecular glue degraders, **AG6033** and CC-885, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of their mechanisms of action, target profiles, and cellular activities, supported by available experimental data and detailed protocols.

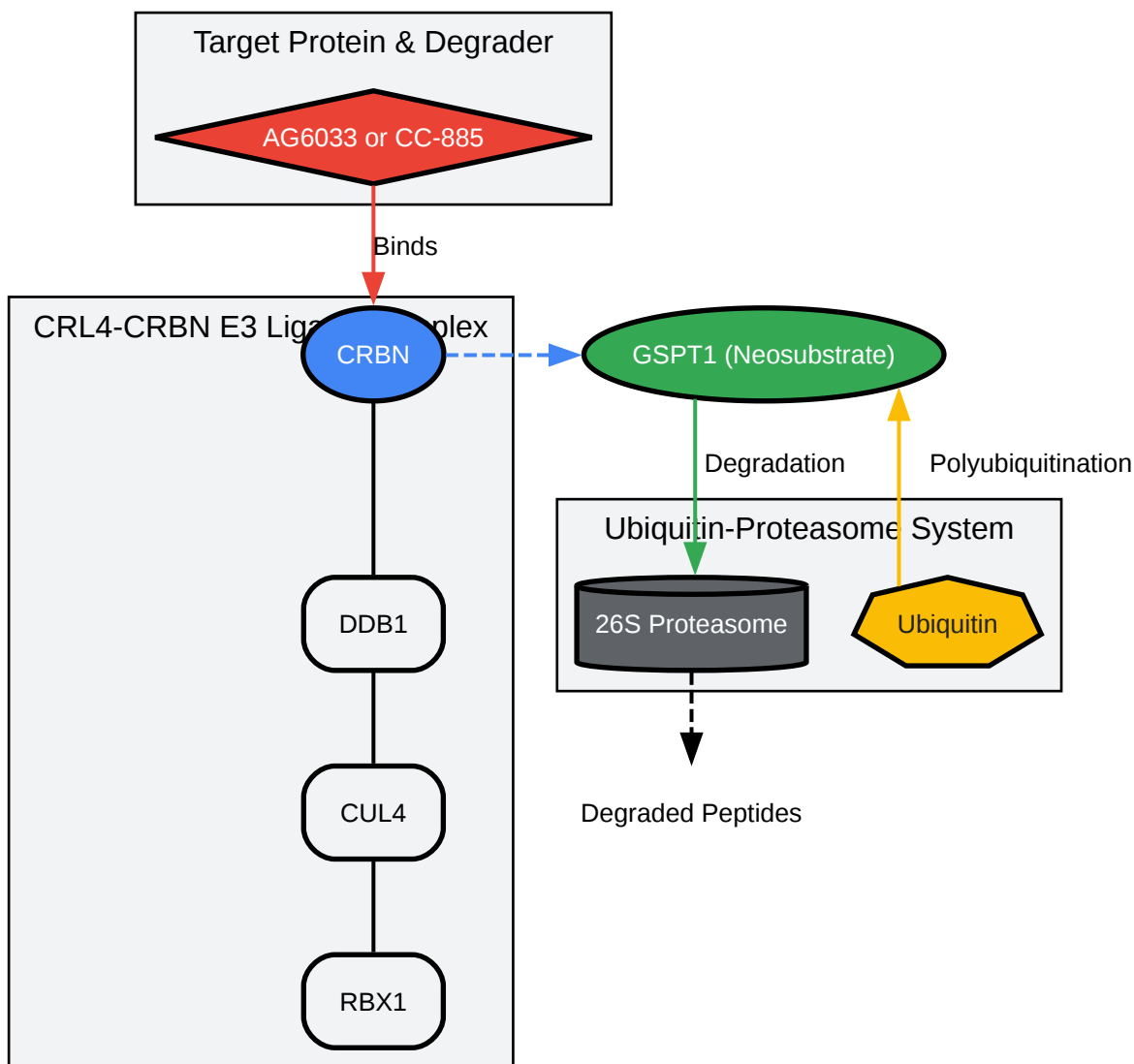
Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the most promising strategies are molecular glue degraders, small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a neosubstrate, leading to the neosubstrate's ubiquitination and subsequent proteasomal degradation. Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ligase complex, has been a particularly fruitful target for the development of molecular glues. This guide provides a head-to-head comparison of two such CRBN modulators: the well-characterized compound CC-885 and the more recently identified **AG6033**. Both molecules have been shown to induce the degradation of the translation termination factor GSPT1, a key dependency in various cancers.

Mechanism of Action

Both **AG6033** and CC-885 function as molecular glues by binding to a shallow hydrophobic pocket on the surface of CRBN.^[1] This binding event alters the substrate specificity of the CRL4CRBN complex, creating a new interface for the recruitment of neosubstrates that are not endogenous targets of CRBN. The primary shared neosubstrate for both compounds is the

translation termination factor GSPT1.[1][2][3] The recruitment of GSPT1 to the CRL4CRBN complex leads to its polyubiquitination and subsequent degradation by the proteasome. The depletion of GSPT1 disrupts the process of translation termination, leading to ribosome stalling, activation of stress responses, and ultimately, apoptosis in susceptible cancer cells.[3]



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Caption: Mechanism of action for **AG6033** and CC-885.

Performance Data

Quantitative data for CC-885 is well-documented across multiple studies and cell lines. In contrast, published data for **AG6033** is currently limited to a single primary study, which did not report quantitative degradation metrics such as DC₅₀ or D_{max}.

Table 1: In Vitro Cytotoxicity (IC₅₀)

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Incubation Time	Citation(s)
AG6033	A549	Non-Small Cell Lung Cancer	0.853 ± 0.030	4 hours	
CC-885	MV4-11	Acute Myeloid Leukemia	~0.0002 (0.2 nM)	72 hours	
HL-60	Acute Myeloid Leukemia	~0.003	72 hours		
Various AML	Acute Myeloid Leukemia	0.001 - 1	48 or 72 hours		

Table 2: Protein Degradation (DC₅₀ & D_{max})

Compound	Target Protein	Cell Line	DC ₅₀ (nM)	D _{max}	Time	Citation(s)
AG6033	GSPT1	A549	Not Reported	>50% (at 10 μM)	24 hours	
IKZF1	A549	Not Reported	>50% (at 10 μM)	24 hours		
CC-885	GSPT1	MV4-11	9.7	~90%	4 hours	
GSPT1	MV4-11	2.1	~95%	24 hours		

Target Selectivity Profile

While both compounds effectively degrade GSPT1, their broader selectivity profiles appear to differ. CC-885 is known to be a less selective degrader, also inducing the degradation of other CRBN neosubstrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This broader activity may contribute to its potent cytotoxicity but has also been associated with off-target toxicities.

AG6033 has also been shown to degrade both GSPT1 and IKZF1. However, a comprehensive proteomic analysis to determine its full neosubstrate profile has not been published, making a direct comparison of selectivity challenging. The development of more selective GSPT1 degraders, such as CC-90009, was driven by the need to mitigate the off-target effects observed with broader-acting compounds like CC-885.

Experimental Protocols

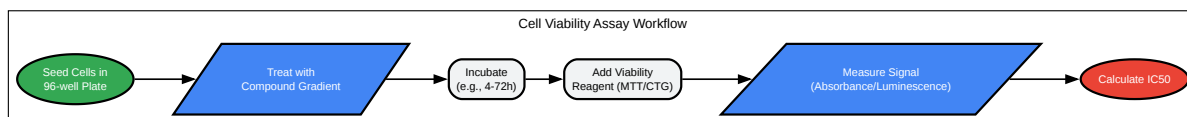
Detailed methodologies are crucial for the replication and extension of published findings. The following sections summarize the key experimental protocols used to characterize **AG6033** and CC-885.

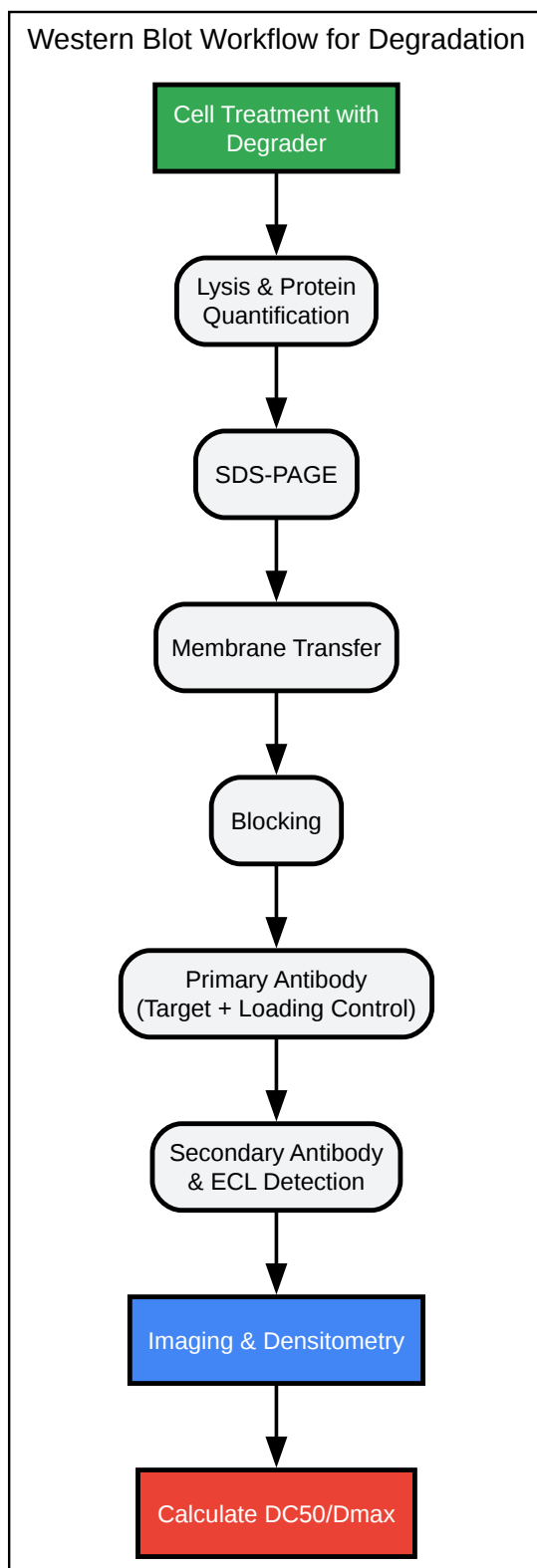
Cell Viability Assays

Cell viability is a critical measure of a compound's cytotoxic or cytostatic effects. For both **AG6033** and CC-885, viability has been assessed using metabolic assays.

- Protocol: MTT/CCK-8 Assay (Used for **AG6033**)
 - Cell Seeding: Seed A549 cells in 96-well plates and culture for 24 hours.
 - Compound Treatment: Treat cells with a gradient of **AG6033** concentrations for the desired duration (e.g., 4 hours).
 - Reagent Addition: Add MTT or CCK-8 solution to each well according to the manufacturer's instructions and incubate.
 - Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a plate reader.

- Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC₅₀ value using non-linear regression.
- Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Used for CC-885)
 - Cell Seeding: Seed AML cell lines (e.g., MV4-11, HL-60) in 96-well plates.
 - Compound Treatment: Add varying concentrations of CC-885 to the wells.
 - Incubation: Incubate the plates for 48 to 72 hours.
 - Reagent Addition: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
 - Measurement: Measure luminescence using a plate reader.
 - Analysis: Normalize the luminescent signal to vehicle-treated controls to determine the percentage of viable cells and calculate IC₅₀ values.





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